Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol It is characterized by the presence of a pyrrolidine ring, a cinnamoyl group, and a carboxylate ester
Preparation Methods
The synthesis of Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with cinnamoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester or cinnamoyl groups, leading to the formation of substituted derivatives.
Scientific Research Applications
Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The cinnamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The pyrrolidine ring may also play a role in binding to target proteins, affecting their function and leading to the observed biological effects .
Comparison with Similar Compounds
Methyl 1-cinnamoyl-5-oxopyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Cinnamoyl derivatives: Compounds with the cinnamoyl group may exhibit similar chemical reactivity and biological properties.
Pyrrolidinone derivatives: These compounds, such as pyrrolidin-2-one, have a similar ring structure and are known for their diverse biological activities
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl 5-oxo-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-20-15(19)12-8-10-14(18)16(12)13(17)9-7-11-5-3-2-4-6-11/h2-7,9,12H,8,10H2,1H3/b9-7+ |
InChI Key |
OKXBQWAUDSUFQT-VQHVLOKHSA-N |
Isomeric SMILES |
COC(=O)C1CCC(=O)N1C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CCC(=O)N1C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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